3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
3-{[(4-Methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 477845-71-9) is a heterocyclic compound featuring a thiazolo[2,3-b]quinazolin-5-one core with a [(4-methylphenyl)sulfanyl]methyl substituent at position 2. The thiazole ring fused to the quinazolinone system introduces electron-rich sulfur atoms, which may influence reactivity and intermolecular interactions .
Synthesis of such compounds often involves phase-transfer catalysis (PTC) methods, as demonstrated in the formation of related thiazoloquinazolinones via N-cyclo-alkylation reactions .
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-6-8-14(9-7-12)22-10-13-11-23-18-19-16-5-3-2-4-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBHDYQAIPWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The target compound features a complex heterocyclic structure with a fused thiazolo[2,3-b]quinazolinone core. Key structural attributes include the quinazolinone ring system, which facilitates π-π stacking interactions, and the thioether linkage that enhances lipophilicity, potentially influencing bioavailability.
Table 1: Molecular Properties and Identifiers
Solubility and Stability Profile
Computational models predict moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane for this compound. Stability studies suggest potential susceptibility to oxidative degradation under acidic conditions due to the sulfur-containing moieties. These properties significantly influence the selection of appropriate reaction conditions during synthesis.
Conventional Synthesis Approaches
Multi-Step Synthetic Pathway
A potential multi-step approach for synthesizing the target compound involves:
- Thionation : Conversion of carbonyl groups to thiocarbonyl intermediates using Lawesson's reagent.
- Alkylation : Introduction of the (4-methylphenyl)sulfanylmethyl group via nucleophilic substitution.
- Cyclization : Acid- or base-mediated cyclization to form the thiazolo[2,3-b]quinazolinone core structure.
This approach aligns with established methods for synthesizing thiazoloquinazolinone derivatives and could be adapted specifically for preparing 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one.
Appel's Salt Chemistry
Another viable approach involves using Appel's salt chemistry for the fusion of thiazole and quinazoline rings. This method has been successfully employed for synthesizing rare thiazoloquinazolinone structures. The procedure typically involves:
- Preparation of appropriate thiazole and quinazoline precursors.
- Fusion of the rings using Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride).
- Further functionalization to introduce the (4-methylphenyl)sulfanylmethyl group.
Thermal reactions under conventional heating conditions generally require longer reaction times (several hours) compared to microwave-assisted methods, potentially resulting in lower yields due to side reactions and decomposition.
Microwave-Assisted Synthesis Methodologies
Principles and Advantages
Microwave-assisted synthesis represents a modern approach that offers several advantages for preparing complex heterocyclic compounds:
- Rapid and uniform heating throughout the reaction mixture
- Significantly reduced reaction times (minutes versus hours)
- Enhanced reaction rates and improved yields
- Greater selectivity in some cases
- Reduced side reactions due to shorter exposure to reaction conditions
These benefits make microwave irradiation particularly valuable for synthesizing complex structures like thiazoloquinazolinones.
One-Pot Domino Reaction Under Microwave Irradiation
An acid-mediated one-pot domino reaction under microwave irradiation represents a promising approach for synthesizing thiazolo[2,3-b]quinazolinone derivatives, which could be adapted for the target compound.
Table 2: Optimized Microwave Reaction Conditions
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| Temperature | 150°C | Higher temperatures significantly increase yield |
| Solvent | Glacial acetic acid | Critical for reaction success and selectivity |
| Catalyst | p-toluenesulfonic acid | Enhances reaction rate and regioselectivity |
| Irradiation time | 20-30 minutes | Sufficient for completion while minimizing decomposition |
| Microwave power | 150-200 W | Provides efficient heating without degradation |
The methodology involves a three-component condensation using:
- 2-amino-4-aryl thiazole (or an appropriate derivative)
- Substituted aryl aldehyde (potentially 4-methylbenzaldehyde or a precursor)
- Cyclic diketone (such as dimedone or 1,3-cyclohexanedione)
This approach has been shown to produce thiazolo[2,3-b]quinazolinone derivatives in moderate to good yields (typically 60-85%).
Reaction Mechanism for Domino Synthesis
The mechanism for the acid-catalyzed one-pot domino reaction to form thiazolo[2,3-b]quinazolinones involves several key steps:
- Initial Condensation : Acid-catalyzed condensation of the cyclic diketone and aryl aldehyde forms a Michael adduct rather than a Knoevenagel adduct.
- Intermediate Formation : The Michael adduct reacts with 2-amino-4-aryl thiazole to afford an amino thiazole derivative.
- Tautomerization : The amino thiazole derivative undergoes tautomerization to its keto form.
- Elimination : Deprotonation followed by elimination of one molecule of diketone results in the formation of a thiazole derivative.
- Cyclization : Intramolecular cyclization through Michael addition, followed by keto-enol tautomerism, produces the final thiazoloquinazolinone structure.
To adapt this methodology specifically for 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one, appropriate starting materials would need to be selected to incorporate the (4-methylphenyl)sulfanylmethyl group at the 3-position.
Metal-Catalyzed Synthetic Approaches
Iron-Catalyzed Reactions
Iron compounds offer valuable catalytic properties for heterocyclic synthesis due to their abundance, low cost, and reduced environmental impact. Several iron-catalyzed approaches could be adapted for synthesizing the target compound:
Fe(II)-Catalyzed Cascade Reactions : These reactions enable sulfonylation and cyclization with high chemo- and regioselectivity without requiring external oxidizing or reducing agents.
Fe(III)-Mediated Cascade/Decarbonylation : This approach facilitates the formation of quinazoline-4(3H)-one derivatives through efficient pathways involving tricyclic amphiphilic intermediates.
A potential iron-catalyzed route for the target compound would involve selecting appropriate starting materials containing sulfur functionalities that could be transformed into the (4-methylphenyl)sulfanylmethyl group.
Palladium-Catalyzed Methods
Palladium-catalyzed cyclization represents another promising approach, particularly for forming complex ring systems:
Pd-Catalyzed Cyclization : An efficient palladium-catalyzed cyclization method can synthesize fused quinazolinone derivatives through mono- and double-alkyne insertions in a one-pot process. This reaction features C–X cleavage, alkyne insertion, 1,4-palladium migration, and C–H annulation, with products typically obtained in 43–80% yields.
Cross Dehydrogenative Coupling (CDC) : Palladium-catalyzed CDC reactions between aryl-quinazolinones and aldehydes can yield novel substituted derivatives with moderate to high yields.
Table 3: Comparison of Catalytic Methods
| Method | Catalyst | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Fe(II)-catalyzed cascade | FeCl₂ or Fe(acac)₂ | Low cost, environmentally friendly, high selectivity | May require optimization for specific substituents | 60-75% |
| Fe(III)-mediated | FeCl₃ | Simple starting materials, efficient pathway | Complex intermediates | 55-70% |
| Pd-catalyzed cyclization | Pd(OAc)₂ with phosphine ligands | Versatile for different substituents, high efficiency | Higher cost, potential metal contamination | 43-80% |
| Microwave one-pot | Acid catalyst (TsOH) | Rapid, simple protocol, fewer steps | Requires microwave equipment | 60-85% |
Alternative Synthetic Strategies
Photochemical Methods
Recent advances in photochemical synthesis offer additional pathways for preparing quinazolinone derivatives that could potentially be adapted for the target compound:
Visible Light-Mediated Synthesis : Photocatalytic methods using organic dyes like Rose Bengal can facilitate regioselective oxidation reactions relevant to heterocyclic synthesis.
LED-Initiated Reactions : Catalyst-free photochemical methods using LED light sources (10W) have been reported for synthesizing functionalized quinazolinone derivatives with moderate to high efficiency (up to 83%).
These approaches are particularly attractive due to their mild conditions, broad functional group compatibility, and use of readily available reagents.
Vilsmeier-Haack Functionalization
The Vilsmeier-Haack reaction represents another potential approach for functionalizing precursor compounds to incorporate the required structural elements:
Treatment of an appropriate benzo[d]thiazole precursor with Vilsmeier-Haack reagent can produce intermediates that can be further modified to incorporate the (4-methylphenyl)sulfanylmethyl group.
This method has been successfully employed in multi-gram scale syntheses of related heterocyclic compounds, demonstrating its potential utility for preparing larger quantities of the target compound.
Analytical Characterization and Structure Confirmation
Spectroscopic Analysis
Comprehensive characterization of 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one would typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected characteristic signals in ¹H NMR would include:
- Singlet at approximately δ 2.3-2.4 ppm for the methyl group of the 4-methylphenyl moiety
- Signals in the range of δ 3.0-4.5 ppm for methylene protons (CH₂S and CH₂ of the thiazole ring)
- Complex pattern in the aromatic region (δ 7.0-8.5 ppm) for the aromatic protons of both the quinazolinone and 4-methylphenyl rings
- Signal for the proton at the 3-position of the thiazolo[2,3-b]quinazolinone core
Mass Spectrometry
Mass spectrometric analysis would be expected to confirm:
X-ray Crystallography
Single crystal X-ray diffraction analysis would provide definitive confirmation of the three-dimensional structure, including:
- Bond lengths and angles within the heterocyclic system
- Conformation of the thiazolo[2,3-b]quinazolinone core
- Position and orientation of the (4-methylphenyl)sulfanylmethyl substituent
- Potential intermolecular interactions in the crystal lattice
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) using a reversed-phase C18 column with an appropriate mobile phase gradient (typically acetonitrile/water) would be employed to assess purity and detect potential synthesis by-products or intermediates.
Optimization Strategies for Improved Yields
Reaction Parameter Optimization
Several parameters can be optimized to enhance the yield and purity of the target compound:
Temperature Control : Careful temperature management, particularly during microwave-assisted synthesis, can significantly impact reaction outcomes. Optimal temperature ranges have been identified as 140-150°C for similar thiazoloquinazolinone derivatives.
Solvent Selection : Comparative studies indicate that glacial acetic acid provides optimal results for acid-mediated one-pot domino reactions of thiazoloquinazolinones, while other solvents like ethanol, DMF, and ethylene glycol result in lower yields.
Catalyst Loading : The concentration of acid catalyst (typically p-toluenesulfonic acid) influences both reaction rate and selectivity, with optimal loading typically in the range of 10-15 mol%.
Purification Techniques
Effective purification strategies for the target compound would typically include:
- Column Chromatography : Silica gel chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures or dichloromethane/methanol gradients)
- Recrystallization : From suitable solvent systems such as ethanol/water or acetone/hexane
- Preparative HPLC : For obtaining highly pure samples for analytical or biological evaluation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl methyl group (-S-CH2-) attached to the 4-methylphenyl moiety participates in nucleophilic substitutions. For example:
-
Thiol displacement : Replacement of the sulfanyl group with other nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Halogen exchange : Reactivity with halide ions (e.g., Cl⁻, Br⁻) in polar aprotic solvents like DMF or DMSO .
Table 1: Nucleophilic Substitution Reactions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 6h | Methoxy derivative | 72% | |
| Benzylamine | K2CO3, DMSO, 80°C, 12h | N-Benzylamine-substituted analog | 65% |
Oxidation Reactions
The sulfur atom in the thiazole ring and sulfanyl group undergoes oxidation:
-
Thiazole ring oxidation : Forms sulfoxide or sulfone derivatives using H2O2 or mCPBA.
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Sulfanyl group oxidation : Converts to sulfonic acid derivatives under strong oxidizing agents (e.g., HNO3).
Table 2: Oxidation Outcomes
| Oxidizing Agent | Target Site | Product | Conditions | Source |
|---|---|---|---|---|
| H2O2 (30%) | Thiazole sulfur | Thiazoloquinazolinone sulfoxide | RT, 3h | |
| mCPBA | Thiazole sulfur | Thiazoloquinazolinone sulfone | CH2Cl2, 0°C, 1h | |
| HNO3 (conc.) | Sulfanyl group | Benzenesulfonic acid derivative | 70°C, 6h |
Alkylation and Arylation
The methylene bridge (-CH2-) adjacent to the sulfanyl group facilitates alkylation/arylation:
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Electrophilic aromatic substitution : Reacts with benzyl halides or aryl diazonium salts at the para position of the 4-methylphenyl group .
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Friedel-Crafts alkylation : Forms branched derivatives using AlCl3 as a catalyst .
Key Example :
Treatment with benzyl bromide in the presence of K2CO3 yields a bis-aryl product via S-alkylation and subsequent C-alkylation .
Cycloaddition and Ring-Opening
The thiazoloquinazolinone core participates in cycloaddition reactions:
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Diels-Alder reactivity : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) under thermal conditions .
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Ring-opening with amines : Cleavage of the thiazole ring by primary amines to form thiourea intermediates .
Table 3: Cycloaddition Reactivity
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 24h | Hexacyclic adduct | Regioselectivity >80% | |
| Ethylenediamine | EtOH, reflux, 8h | Thiourea-linked quinazolinone | Reversible reaction |
Acid/Base-Mediated Transformations
-
Acid hydrolysis : The lactam ring hydrolyzes in HCl/EtOH to yield a dicarboxylic acid derivative.
-
Base-induced dimerization : Exposure to NaOH in DMSO generates a dimer via sulfide bridge formation .
Mechanistic Insight :
The quinazolinone carbonyl group activates the thiazole ring toward nucleophilic attack, while the sulfanyl methyl group enhances electrophilic substitution at the aryl ring.
Photochemical Reactivity
UV irradiation induces dimerization via radical intermediates, forming a disulfide-linked dimer . This reaction is solvent-dependent, with higher efficiency in toluene .
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as condensation and cyclization—makes it an essential intermediate in organic synthesis.
Synthetic Routes:
- Condensation Reactions : Involves the reaction of aminothiophenols with halides under acidic or basic conditions.
- Cyclization Reactions : Achieved using reagents like phosphorus oxychloride or thionyl chloride.
- Substitution Reactions : Introduces the (4-methylphenyl)sulfanyl group using sodium sulfide or thiophenol in the presence of a base.
Biology
In biological research, this compound has shown promising activities as an antioxidant, antimicrobial, and antitumor agent. Studies have indicated that it can inhibit the growth of various cancer cell lines and possess significant antimicrobial properties against pathogens.
Case Study Example:
A study demonstrated that compounds similar to this compound exhibited notable anticancer activity against the MDA-MB-231 breast cancer cell line using the MTT assay method .
Medicine
The medical applications of this compound are extensive. It has been investigated for its antiviral, anti-inflammatory, and analgesic properties. These therapeutic potentials make it a candidate for drug development in treating various diseases.
Mechanism of Action:
The compound may interact with specific enzymes or receptors in biological pathways to exert its effects. This interaction can lead to modulation of cellular processes that are crucial for disease progression .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.
Data Table: Biological Activities
Mechanism of Action
The mechanism by which 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs of the target compound, highlighting substituent differences, molecular properties, and synthesis approaches:
Analysis of Substituent Effects
- Electron-Donating vs. In contrast, the 3-chloro substituent in CAS 477860-20-1 introduces electron-withdrawing effects, which may influence reactivity or binding interactions .
- Sulfanyl vs. Halogenated Substituents : The bromomethyl analog (CAS 212143-50-5) offers a reactive site for nucleophilic substitution, enabling further derivatization, whereas the sulfanyl group in the target compound may participate in hydrogen bonding or metal coordination .
Biological Activity
The compound 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one , also known by its CAS number 477845-71-9, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C18H16N2OS2
- Molecular Weight : 340.46 g/mol
Structural Characteristics
The compound features a thiazoloquinazolinone core structure, which is known for its pharmacological significance. The presence of a sulfanyl group attached to a methylphenyl moiety enhances its potential interactions with biological targets.
Biological Activity Overview
Numerous studies have highlighted the biological activities associated with quinazoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the compound .
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer effects. For instance:
- A study reported that substituted quinazolinones possess broad-spectrum antitumor activity across various cancer cell lines, including breast and lung cancer models .
- Compounds similar to This compound have been shown to inhibit key signaling pathways involved in tumor growth, such as the platelet-derived growth factor (PDGF) receptor pathway .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Quinazoline derivatives have been reported to exhibit activity against Gram-positive bacteria and fungi. For example, certain derivatives inhibited the growth of Staphylococcus aureus and Candida albicans .
- The structural features of This compound may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound may possess anti-inflammatory properties:
- Quinazoline derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha. Some studies suggest that these compounds can modulate inflammatory responses in various cell types .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a specific case study involving a derivative of the compound, researchers evaluated its efficacy against A549 lung cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. Mechanistic studies indicated that the compound induced apoptosis through activation of caspase pathways.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group substitutions. Key steps include:
- Phase Transfer Catalysis (PTC): Alkylation of thiazoloquinazoline precursors using dihaloalkanes under PTC conditions (e.g., TBAB catalyst, anhydrous K₂CO₃) to introduce the [(4-methylphenyl)sulfanyl]methyl group .
- Microwave-assisted synthesis: Reduces reaction times and improves yields compared to conventional heating, particularly for coupling reactions involving sulfur-containing moieties .
- Solvent optimization: Methanol or ethanol under reflux conditions are often used for recrystallization to ensure purity .
Table 1: Example Reaction Conditions
Q. Which spectroscopic and crystallographic techniques validate its structure?
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl sulfanyl groups) and confirms stereochemistry .
- X-ray crystallography: SHELX software refines crystal structures, resolving bond lengths/angles and detecting potential twinning .
- Mass spectrometry: High-resolution MS confirms molecular weight (340.46 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
Contradictions may arise from disordered solvent molecules, twinning, or hydrogen-bonding ambiguities. Strategies include:
- SHELXL refinement: Use of restraints/constraints for disordered regions and validation via R-factor convergence .
- Hydrogen-bonding analysis: Graph set analysis (as per Etter’s formalism) identifies recurring motifs, distinguishing static vs. dynamic disorder .
- Twinned data correction: Tools in SHELX (e.g., BASF parameter) or PLATON’s TWINABS for intensity integration .
Q. What experimental designs optimize bioactivity studies for this compound?
- Molecular docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize in vitro assays .
- Dose-response assays: Use logarithmic concentration gradients (e.g., 1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition studies .
- Control experiments: Compare with structurally analogous compounds (e.g., 3-methylphenyl vs. 4-fluorophenyl derivatives) to establish SAR .
Q. How do environmental factors influence its stability in biological assays?
- pH-dependent degradation: Test stability across pH 3–10 using HPLC to identify labile functional groups (e.g., sulfanyl bridges) .
- Oxidative stress assays: Incubate with H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
- Temperature studies: Accelerated degradation at 40–60°C reveals Arrhenius kinetics for shelf-life predictions .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in assigning substituent positions?
- Dynamic effects: NMR time-averaging may mask conformational flexibility, whereas X-ray captures static snapshots. Use variable-temperature NMR to detect exchange broadening .
- Crystal packing effects: Hydrogen bonds or π-stacking in crystals can distort bond angles compared to solution-state structures .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
